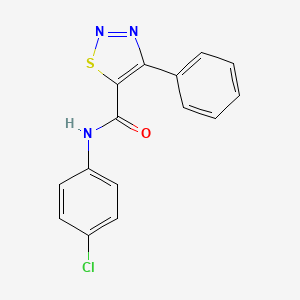

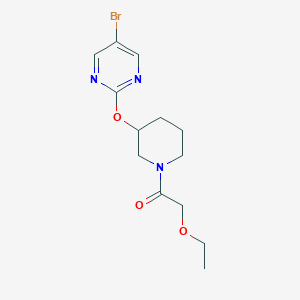

N-(4-chlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

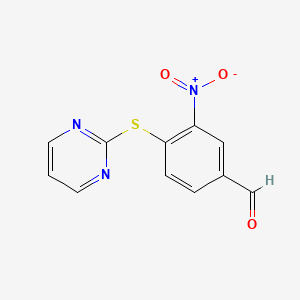

The compound "N-(4-chlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide" is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen. Thiadiazole derivatives are known for their wide range of biological activities, including anticancer and anticonvulsant properties. These compounds are of significant interest due to their potential therapeutic applications and the diverse chemical reactions they can undergo .

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves the formation of the thiadiazole ring through cyclization reactions. For example, the synthesis of 3-arylamino-4-aryl-5-(N-4-chlorophenylthiocarbamido)-1,2,4-thiadiazoles, which are structurally related to the compound , has been reported to show significant anticonvulsant activity . The synthesis of these compounds typically requires the preparation of key intermediates, which are then cyclized to form the thiadiazole core. The intermediates and final products are usually characterized using spectroscopic methods to confirm their structures .

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a five-membered ring containing sulfur and nitrogen atoms. The substitution pattern on the thiadiazole ring and the nature of the substituents can significantly influence the biological activity of these compounds. For instance, the presence of a 4-chlorophenyl group has been associated with enhanced anticonvulsant activity . Molecular docking studies are often employed to predict the interaction of these molecules with biological targets, such as enzymes, which can provide insights into their mechanism of action .

Chemical Reactions Analysis

Thiadiazole derivatives can participate in various chemical reactions, which are essential for modifying their structure and optimizing their biological activity. These reactions may include halogenation, alkylation, and the formation of amide bonds. The reactivity of the thiadiazole ring allows for the introduction of different functional groups, which can be strategically placed to improve the compound's pharmacological profile .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives, such as solubility, melting point, and stability, are crucial for their development as potential therapeutic agents. These properties are influenced by the molecular structure and the nature of the substituents on the thiadiazole ring. For example, the introduction of electron-withdrawing groups like chloro substituents can affect the electron density of the ring, thereby influencing the compound's reactivity and physical properties . Additionally, the crystal structure and intermolecular interactions, such as hydrogen bonding, can impact the compound's solid-state properties, as seen in related compounds .

Scientific Research Applications

Antimicrobial and Antifungal Agents

N-(4-chlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide and its derivatives have been extensively researched for their antimicrobial and antifungal properties. Several studies have synthesized various derivatives and tested them against a range of bacterial and fungal strains. For instance, compounds with 1,3,4-thiadiazole and 1,3,4-thiadiazine structures containing a 1,2,4-Triazolo nucleus demonstrated significant inhibition against bacterial and fungal growth, comparing favorably with standard drugs in some cases (Desai et al., 2008). Similarly, N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides exhibited promising in vitro antibacterial and antifungal activities (Desai et al., 2011).

Anticancer Activity

There's significant interest in the potential anticancer properties of thiadiazole derivatives. A study synthesized a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives and evaluated their anticancer activity against various cell lines, noting that the compound with 4-chloro-2-methylphenyl amido substituted thiazole showed the highest activity among the tested compounds (Cai et al., 2016). Moreover, novel thiadiazoles and thiazoles incorporating pyrazole moiety were synthesized and demonstrated significant anticancer activities, particularly against the breast carcinoma cell line MCF-7 (Gomha et al., 2014).

Antiviral Activity

Research into the antiviral properties of thiadiazole derivatives is also notable. For instance, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives led to compounds that possessed anti-tobacco mosaic virus activity, indicating potential antiviral applications (Chen et al., 2010).

properties

IUPAC Name |

N-(4-chlorophenyl)-4-phenylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3OS/c16-11-6-8-12(9-7-11)17-15(20)14-13(18-19-21-14)10-4-2-1-3-5-10/h1-9H,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMPKFYLDQLAUGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-(4-chlorophenyl)-3'-(furan-2-yl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one](/img/structure/B2522676.png)

![Diethyl 5-(benzo[d]thiazole-6-carboxamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2522681.png)

![9-(3,5-dimethylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-Chloro-5-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine-1-carbonyl)pyridine](/img/structure/B2522688.png)

![N-(4-fluorophenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2522695.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2522696.png)